7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine core with a chloro substituent at the 7th position and an ethoxybenzyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable electrophile.
Introduction of the Chloro Substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Ethoxybenzyl Group: This step involves the alkylation of the benzoxazepine core with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazepines with different functional groups.
Scientific Research Applications
7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-chloro-4-(4-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Uniqueness
The uniqueness of 7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
7-chloro-4-[(4-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-2-22-16-6-3-13(4-7-16)10-20-11-14-9-15(19)5-8-17(14)23-12-18(20)21/h3-9H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDRRGZFUACVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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